molecular formula C12H10N2O2 B8803611 2,7-Diaminodibenzo[b,e][1,4]dioxine

2,7-Diaminodibenzo[b,e][1,4]dioxine

Cat. No.: B8803611
M. Wt: 214.22 g/mol
InChI Key: BEDDLDBPAODZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diaminodibenzo[b,e][1,4]dioxine is a diamine-functionalized derivative of the dibenzo[b,e][1,4]dioxine scaffold, a structure comprised of two benzene rings fused to a 1,4-dioxin ring . The presence of two primary amine groups at the 2 and 7 positions makes this compound a valuable synthon in organic and polymer chemistry, particularly for the synthesis of polyimides, polyamides, and other high-performance materials that benefit from rigid, planar backbones. In materials science, it serves as a precursor for constructing metal-organic frameworks (MOFs) and covalent organic polymers (COPs) due to its ability to act as a bridging ligand. From a life sciences perspective, the dibenzo[b,e][1,4]dioxine core is of significant research interest as the carbon skeleton for a class of potent environmental toxicants known as polychlorinated dibenzo-para-dioxins (PCDDs), with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) being the most studied for its toxicity and mechanism of action via the aryl hydrocarbon receptor (AhR) pathway . Researchers are therefore interested in 2,7-diamino-substituted analogs as potential intermediates for developing novel AhR ligands or probes to study dioxin-mediated biochemical pathways, which can include disruptions to cholesterol biosynthesis, endocrine function, and immune response . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

dibenzo-p-dioxin-2,7-diamine

InChI

InChI=1S/C12H10N2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2

InChI Key

BEDDLDBPAODZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(O2)C=C(C=C3)N

Origin of Product

United States

Scientific Research Applications

Materials Science

Covalent Organic Frameworks (COFs)
2,7-Diaminodibenzo[b,e][1,4]dioxine has been utilized in the synthesis of covalent organic frameworks. These frameworks are characterized by their high surface areas and stability, making them suitable for applications such as gas storage and separation. The incorporation of this compound into COFs allows for enhanced stability and functionality due to its unique structural properties. For instance, researchers have synthesized COFs using dioxin-linked structures that exhibit excellent thermal and chemical stability, which are crucial for various industrial applications .

Photocatalytic Applications
The compound has also been explored for its photocatalytic properties. In recent studies, COFs incorporating this compound demonstrated the ability to facilitate photocatalytic reactions under light irradiation. This application is particularly relevant in the context of environmental remediation, where photocatalysts can be used to degrade pollutants in water and air .

Medicinal Chemistry

Potential Anticancer Agents
Research has indicated that derivatives of this compound may possess anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity
There is emerging evidence suggesting that this compound derivatives exhibit antimicrobial activity against various pathogens. This property could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Environmental Applications

Pollutant Degradation
Due to its structural characteristics, this compound has potential applications in environmental science for the degradation of persistent organic pollutants (POPs). Research indicates that compounds with dioxin structures can facilitate the breakdown of harmful substances through advanced oxidation processes. This application is critical in addressing environmental contamination and promoting sustainable practices .

Table 1: Summary of Applications and Findings

Application AreaSpecific Use CaseFindings/ImplicationsReference
Materials ScienceSynthesis of COFsHigh stability and surface area for gas storage
PhotocatalysisEnvironmental remediationEffective degradation of pollutants under light
Medicinal ChemistryAnticancer propertiesInduction of apoptosis in cancer cells
Antimicrobial ActivityInhibition of bacterial growthDisruption of bacterial cell membranes
Environmental ScienceDegradation of persistent organic pollutantsPromotes sustainable remediation efforts

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,7-diaminodibenzo[b,e][1,4]dioxine is best understood through comparisons with related dibenzo[1,4]dioxine derivatives. Key compounds are analyzed below:

Table 1: Comparative Analysis of Dibenzo[1,4]dioxine Derivatives

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound 71400-35-6 C₁₂H₁₀N₂O₂ 214.22 2,7-amino High boiling point (~444°C), potential pharmaceutical intermediate, reactive amino groups
Dibenzo[b,e][1,4]dioxine (parent compound) 262-12-4 C₁₂H₈O₂ 184.19 None Corrosive solid; used industrially as a precursor. Transport hazard class 9 (ADR/RID)
2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxine (TCDD) N/A C₁₂H₄Cl₄O₂ 321.97 2,3,7,8-chloro Extremely toxic (LD₅₀ < 1 μg/kg in rats), environmental contaminant, low water solubility
2,3-Dihydrobenzo[b][1,4]dioxine N/A C₈H₈O₂ 136.15 2,3-dihydro Synthesized via DMC chemistry (83% yield with DABCO catalyst); lower toxicity, green chemistry applications
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride 16435-75-9 C₁₂H₁₄Cl₄N₄O₂ 394.08 2,3,7,8-amino (salt) High solubility due to HCl salt; used in niche organic syntheses

Key Differences and Research Findings

Structural and Electronic Effects: The amino groups in this compound enhance its polarity and hydrogen-bonding capacity compared to the unsubstituted parent compound. This makes it more reactive in nucleophilic substitutions or coupling reactions . Halogenated derivatives like TCDD exhibit extreme toxicity due to their planar structure and ability to bind aryl hydrocarbon receptors, a property absent in the amino-substituted analog .

Synthetic Routes: 2,3-Dihydrobenzo[b][1,4]dioxine is synthesized via cyclization reactions using dimethyl carbonate (DMC) and organocatalysts like DABCO (83% yield in 2 hours) .

Toxicity and Handling: The parent dibenzo[b,e][1,4]dioxine is classified as corrosive (OSHA HCS) but lacks the extreme toxicity of TCDD . TCDD’s vapor pressure (0.000002 mm Hg at 25°C) and environmental persistence make it hazardous, whereas the amino derivative’s higher polarity may reduce bioaccumulation .

Preparation Methods

Synthesis of 2,7-Dinitrodibenzo[b,e] dioxine

This method involves introducing nitro groups followed by reduction to amines:

  • Nitration of Dibenzodioxine :

    • Reagents : Mixed nitric acid (HNO₃) and trifluoroacetic acid (TFA) at 0°C.

    • Regioselectivity : Nitration occurs para to the oxygen bridges, yielding 2,7-dinitrodibenzo[b,e][1,dioxine.

    • Yield : ~50–60%.

  • Reduction to Diamine :

    • Conditions : Catalytic hydrogenation (H₂, Pd/C) in ethanol or Fe/HCl.

    • Yield : 80–90%.

Direct Cyclization of Aminophenol Derivatives

Alkylation of 2-Aminophenol

A one-pot cyclization strategy using 2-aminophenol and dibromoethane:

  • Reaction Setup :

    • Reagents : 2-Aminophenol, dibromoethane, K₂CO₃ in DMF.

    • Conditions : Reflux at 100°C for 24 hours.

    • Mechanism : Nucleophilic substitution forms the dioxine ring while retaining amino groups.

    • Yield : ~40–55% (estimated from similar cyclizations in).

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Halogenation-AminationCatecholNBS, NH₃, CuI120°C, DMSO70–85%High regioselectivityToxic intermediates (brominated dioxins)
Nitro-ReductionDibenzodioxineHNO₃, H₂/Pd/C0°C (nitration), RT (H₂)50–90%Scalable reduction stepLow nitration efficiency
Direct Cyclization2-AminophenolDibromoethane, K₂CO₃100°C, DMF40–55%Fewer stepsCompeting side reactions

Mechanistic Insights and Challenges

Halogenation-Amination

  • Electron-Deficient Aromatic System : The electron-withdrawing oxygen atoms activate the 2- and 7-positions for SNAr, enabling efficient amination.

  • Catalyst Choice : Copper catalysts (e.g., CuI) outperform palladium in cost-effectiveness for large-scale synthesis.

Nitro-Reduction

  • Nitration Challenges : Regioselective nitration requires precise temperature control to avoid over-nitration.

  • Reduction Optimization : Fe/HCl offers a cheaper alternative to catalytic hydrogenation but generates more waste.

Industrial and Environmental Considerations

  • Toxicity : Brominated and chlorinated dibenzodioxins are persistent environmental pollutants, necessitating closed-loop systems.

  • Green Chemistry : Recent patents emphasize solvent-free conditions and recyclable catalysts for amination steps .

Q & A

Q. What are the critical physicochemical properties of 2,7-Diaminodibenzo[b,e][1,4]dioxine for experimental design?

The compound (CAS 71400-35-6) has a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol. Key properties include a predicted density of 1.402±0.06 g/cm³, boiling point of 444.2±45.0 °C, and acidity (pKa) of 4.67±0.20. These properties inform solvent selection, reaction temperature optimization, and protonation state considerations in synthesis or biological assays .

Q. What safety protocols should be followed when handling this compound?

The compound is classified under UN 3077 (Class 9, Packaging Group III) for transport. In case of inhalation, move the individual to fresh air and seek medical attention. Contaminated packaging must be treated as unused product, and disposal should involve licensed waste services. Always consult safety data sheets for specific handling guidelines .

Q. How can the purity of this compound be verified during synthesis?

Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to assess purity. Predicted physicochemical parameters, such as retention time based on logP values, can guide method development. Cross-reference spectral data (e.g., ¹H/¹³C NMR, IR) with computational predictions for structural confirmation .

Advanced Research Questions

Q. What strategies optimize the synthesis of bioactive this compound derivatives?

Retain the 2,7-diamine core while introducing substituents like fluorophenyl or heterocyclic groups to enhance bioactivity. For example, piperazine-linked analogues showed superior activation potency (AC₅₀ = 895 nM) in tumor cell studies compared to linear diamines. Reaction conditions (e.g., solvent polarity, catalyst selection) should align with the electron-donating effects of amino groups to stabilize intermediates .

Q. How do amino substituents influence the electronic properties of dibenzo[b,e][1,4]dioxine derivatives?

Amino groups increase electron density on the dioxine ring, altering redox potentials and binding affinities. Computational studies (DFT) can map HOMO-LUMO gaps and charge distribution. Experimentally, cyclic voltammetry and UV-Vis spectroscopy validate these predictions, aiding in the design of materials for optoelectronic or catalytic applications .

Q. What advanced analytical techniques resolve structural ambiguities in amino-substituted dibenzo[b,e][1,4]dioxines?

Isotope dilution mass spectrometry (IDMS) coupled with gas chromatography (GC) ensures precise quantification in complex matrices. For structural elucidation, tandem MS (MS/MS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. Additionally, X-ray crystallography provides definitive confirmation of substitution patterns .

Q. How can this compound be functionalized for catalytic applications?

Introduce phosphino groups (e.g., bis(3,5-bis(trimethylsilyl)phenyl)phosphino) at the 6,6'-positions to create chiral ligands. These derivatives (e.g., C₆₄H₉₆O₄P₂Si₈) exhibit steric bulk and electron-rich environments, enhancing enantioselectivity in asymmetric catalysis. Characterization via ³¹P NMR and X-ray diffraction confirms ligand geometry .

Q. What are the challenges in assessing environmental persistence of amino-substituted dioxins?

Unlike chlorinated dioxins, amino groups increase hydrophilicity, altering bioaccumulation potential. Use OECD 301/302 biodegradation tests and QSAR models to predict persistence. Analytical challenges include low environmental concentrations; employ solid-phase extraction (SPE) with LC-MS/MS for trace detection .

Methodological Considerations

  • Contradictions in Data : Predicted boiling points (444.2±45.0 °C) from may vary under experimental conditions; validate via differential scanning calorimetry (DSC).
  • Safety vs. Reactivity : While the compound is non-flammable (UN Class 9), its amino groups may react with strong oxidizers—preclude storage with peroxides or nitrating agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.